molecular formula C11H19NO B14417093 1-Ethyl-5-pentyl-1,3-dihydro-2H-pyrrol-2-one CAS No. 80444-69-5

1-Ethyl-5-pentyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B14417093
CAS No.: 80444-69-5
M. Wt: 181.27 g/mol
InChI Key: OZEIGDCQFSXQCB-UHFFFAOYSA-N
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Description

1-Ethyl-5-pentyl-1,3-dihydro-2H-pyrrol-2-one is a heterocyclic compound belonging to the pyrrolidinone family. This compound features a five-membered lactam ring with four carbon atoms and one nitrogen atom. It is known for its significant structural role in various bioactive natural products and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-pentyl-1,3-dihydro-2H-pyrrol-2-one can be synthesized through multi-component reactions (MCRs). These reactions involve the combination of multiple reactants in a single reaction vessel to form the desired product. For example, a common method involves the reaction of ethyl pyruvate, anilines, and aldehydes in n-hexane under reflux conditions .

Industrial Production Methods: The industrial production of this compound can be achieved through scalable synthetic routes. A practical and easily scalable synthesis involves the synthesis of 3-methyl-4-hydroxy-2-butenolide in water and triflic acid-mediated N-benzyl lactam N-deprotection . This method reduces the number of reaction steps and paves the way for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-pentyl-1,3-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Ethyl-5-pentyl-1,3-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Ethyl-5-pentyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets and pathways. The compound can inhibit specific enzymes or proteins, leading to various biological effects. For example, it may inhibit HIV-1 integrase, an enzyme crucial for the replication of the HIV virus . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Ethyl-5-pentyl-1,3-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration and its diverse range of applications in various fields.

Properties

CAS No.

80444-69-5

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

1-ethyl-5-pentyl-3H-pyrrol-2-one

InChI

InChI=1S/C11H19NO/c1-3-5-6-7-10-8-9-11(13)12(10)4-2/h8H,3-7,9H2,1-2H3

InChI Key

OZEIGDCQFSXQCB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CCC(=O)N1CC

Origin of Product

United States

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